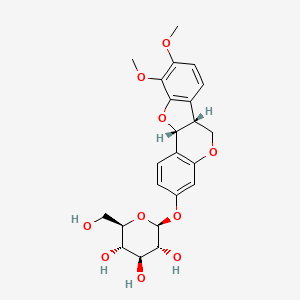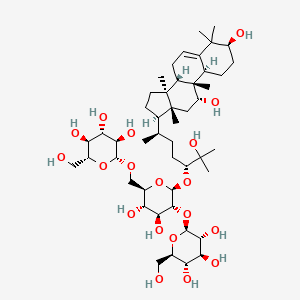
1-Methylpyridinium azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylpyridinium azide is an organic compound that belongs to the class of pyridinium salts It is characterized by the presence of a methyl group attached to the nitrogen atom of the pyridine ring, and an azide group attached to the nitrogen atom of the pyridinium ion
Vorbereitungsmethoden
1-Methylpyridinium azide can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylpyridinium iodide with sodium azide in a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds via nucleophilic substitution, where the iodide ion is replaced by the azide ion.
Reaction Conditions:
Reagents: 1-Methylpyridinium iodide, sodium azide
Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile
Temperature: Room temperature to slightly elevated temperatures
Time: Several hours to complete the reaction
Analyse Chemischer Reaktionen
1-Methylpyridinium azide undergoes various types of chemical reactions, including:
-
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reagents: Sodium azide, alkyl halides
Conditions: Polar aprotic solvents like acetonitrile or dimethyl sulfoxide
Products: Alkyl azides
-
Reduction: The azide group can be reduced to form amines.
Reagents: Lithium aluminum hydride, catalytic hydrogenation
Conditions: Mild to moderate temperatures
Products: Primary amines
-
Cycloaddition: The azide group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reagents: Alkynes, copper(I) catalysts
Conditions: Room temperature to slightly elevated temperatures
Products: 1,2,3-Triazoles
Wissenschaftliche Forschungsanwendungen
1-Methylpyridinium azide has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles and other nitrogen-containing heterocycles.
Medicinal Chemistry: The compound is investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of functional materials, such as polymers and cross-linked networks, due to its ability to undergo cycloaddition reactions.
Photodynamic Therapy: The compound is explored for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that can inactivate microorganisms and cancer cells.
Wirkmechanismus
The mechanism of action of 1-methylpyridinium azide involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The azide group is highly nucleophilic and can readily react with electrophiles to form new chemical bonds. In photodynamic therapy, the compound can be activated by light to produce reactive oxygen species, which can damage cellular components and lead to cell death.
Vergleich Mit ähnlichen Verbindungen
1-Methylpyridinium azide can be compared with other similar compounds, such as:
1-Methylpyridinium iodide: This compound is similar in structure but lacks the azide group. It is less reactive in nucleophilic substitution and cycloaddition reactions.
Phenyl azide: This compound contains an azide group attached to a phenyl ring. It is also highly reactive and used in similar types of reactions, but its reactivity profile differs due to the presence of the aromatic ring.
1-Methyl-4-azidopyridinium: This compound has an azide group attached to the 4-position of the pyridine ring. It exhibits different reactivity patterns compared to this compound due to the different position of the azide group.
Eigenschaften
IUPAC Name |
1-methylpyridin-1-ium;azide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N.N3/c1-7-5-3-2-4-6-7;1-3-2/h2-6H,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNWZMJAOBSPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1.[N-]=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3R,6R,8S,10R,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione](/img/structure/B8086844.png)
![(2R,3R,4S,5S,6S,8S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B8086846.png)


![(1R,4R)-2-tert-butyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8086856.png)



![7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8086912.png)
![(3R,7AR)-3-Tert-butyl-7A-ethenyl-5-hydroxy-hexahydropyrrolo[1,2-C][1,3]oxazol-1-one](/img/structure/B8086918.png)


![7-Benzyl-2,7-diazaspiro[3.5]nonane; oxalic acid](/img/structure/B8086928.png)
